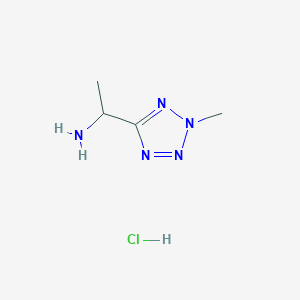

1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride

Description

1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Properties

IUPAC Name |

1-(2-methyltetrazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-3(5)4-6-8-9(2)7-4;/h3H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUWORVFIVOIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(N=N1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is known as the [2+3] cycloaddition, which forms the tetrazole ring. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the tetrazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common, as they allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in various chemical processes.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Substitution: The tetrazole ring can undergo substitution reactions where one of the nitrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted tetrazoles.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This structural feature allows it to participate in various chemical reactions, including:

- Oxidation : Can form different oxidation states.

- Reduction : Converts into reduced forms with distinct properties.

- Substitution : The tetrazole ring can undergo substitution reactions.

The compound is believed to interact with amino acids in active sites of proteins through hydrogen bonding, potentially influencing protein function and related biochemical pathways.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals, showcasing its importance in synthetic organic chemistry.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Acts as a scaffold for drug design. |

| Agrochemicals | Used in the formulation of pesticides and herbicides. |

Biology

The compound is being investigated for its biological activities, particularly its antimicrobial and antifungal properties. Studies have shown that similar tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Exhibits activity against bacteria and fungi. |

| Cytotoxicity | Demonstrates effects on cancer cell lines in vitro. |

Medicine

In the medical field, this compound is explored for drug development. Its ability to interact with biological targets makes it a candidate for new therapeutic agents aimed at treating various diseases.

| Medical Application | Potential Use |

|---|---|

| Drug Development | Scaffold for designing new drugs targeting specific diseases. |

Industry

The compound finds applications in producing materials with desirable properties such as high thermal stability and oxidation resistance. Its utility extends to various industrial processes where specific chemical characteristics are required.

| Industrial Use | Characteristics |

|---|---|

| Material Production | High thermal stability, oxidation resistance. |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of tetrazole derivatives demonstrated that this compound showed promising results against several cancer cell lines, suggesting its potential role in cancer therapy .

- Synthesis of Novel Compounds : A case study focused on synthesizing new compounds using this compound as a precursor. The synthesized compounds exhibited enhanced biological activity compared to their precursors, indicating the compound's utility in drug discovery .

Mechanism of Action

The mechanism of action of 1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, which may result in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar structure but contains a triazole ring instead of a tetrazole ring.

Di(1H-tetrazol-5-yl)methanone oxime: This compound also contains a tetrazole ring but has different substituents and functional groups.

The uniqueness of this compound lies in its specific structure and the presence of the tetrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Methyltetrazol-5-yl)ethanamine;hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, mechanisms of action, and relevant case studies.

This compound is a derivative of the tetrazole class, which is known for diverse biological activities. The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H9ClN4

- Molecular Weight : 162.6 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The tetrazole ring may participate in hydrogen bonding and other interactions that modulate biological processes.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. A study highlighted that derivatives with similar structures showed significant antibacterial effects against various strains, suggesting a potential application for this compound in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated inhibition of cancer cell proliferation, particularly in models exhibiting centrosome amplification. This effect was associated with the induction of multipolar mitotic spindles, leading to cell death in certain cancer cell lines .

Study 1: Inhibition of HSET (KIFC1)

A notable study assessed the inhibitory effects of this compound on HSET, a kinesin involved in centrosome clustering during mitosis. The compound exhibited an IC50 value of 27 nM, indicating potent activity against HSET. This suggests its potential as a therapeutic agent for cancers characterized by centrosome amplification .

Study 2: Selectivity Against Eg5 Kinesin

In counter-screening assays against Eg5, another mitotic kinesin, the compound demonstrated a high selectivity profile, minimizing off-target effects. This selectivity is critical for developing targeted cancer therapies that reduce adverse effects associated with broader-spectrum agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.